A Comprehensive Technical Guide to tert-Butyl Octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to tert-Butyl Octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: Properties, Synthesis, and Applications
This technical guide provides an in-depth analysis of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a key heterocyclic building block for researchers and professionals in drug development. We will explore its fundamental properties, outline a robust synthetic pathway with expert insights, and discuss its strategic application in medicinal chemistry.
Core Physicochemical Properties
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a saturated bicyclic diamine derivative, possesses a unique three-dimensional structure that makes it a valuable scaffold in the synthesis of complex molecular architectures. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial, as it modulates the reactivity of the molecule and allows for selective functionalization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2] |
| Molecular Weight | 226.32 g/mol | [1][2][3] |
| CAS Number | 1211586-14-9 (unspecified stereochemistry) | [4] |
| 1251010-63-5 (rel-(3aS, 7aS)-isomer) | [1] | |
| Appearance | Solid, semi-solid, or liquid | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5][6] |
Spectroscopic data is essential for the verification of this compound. Key characterization data can be found through various chemical suppliers and databases which provide reference spectra for ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]
Synthesis, Purification, and Characterization
The synthesis of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is typically achieved through the complete reduction of its aromatic precursor. The following workflow represents a common and effective strategy.
Caption: General synthetic workflow for the target compound.
Expertise & Causality in Synthesis
The choice of a two-step synthesis is deliberate. The initial Boc protection of the pyrrole nitrogen is critical. This step serves two purposes: first, it prevents unwanted side reactions at the acidic N-H group, and second, it electronically deactivates the pyrrole ring, which can sometimes interfere with the reduction of the adjacent pyridine ring.
For the second step, catalytic hydrogenation is the method of choice for reducing the pyridine ring. While various catalysts can be employed, palladium hydroxide on carbon (Pd(OH)₂/C), also known as the Pearlman's catalyst, is particularly effective for the reduction of nitrogen-containing heterocycles.[8] It is often more efficient and less prone to catalyst poisoning than palladium on carbon (Pd/C). Platinum oxide (PtO₂, Adams' catalyst) is another robust alternative. The reaction is typically performed under a pressurized atmosphere of hydrogen. A similar strategy has been documented for the synthesis of the related octahydro-pyrrolo[3,2-c]pyridine isomer.[8]
Detailed Experimental Protocol
Step 1: Boc Protection of 1H-Pyrrolo[3,2-b]pyridine
-
To a solution of 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF), add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) or a stoichiometric amount of a non-nucleophilic base like Triethylamine (TEA).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue using silica gel column chromatography to yield tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate.
Step 2: Hydrogenation to the Octahydro Derivative
-
Dissolve the Boc-protected intermediate (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate. Acetic acid can be added as a co-solvent to facilitate the reduction.[8]
-
Carefully add the hydrogenation catalyst (e.g., 10-20 wt% Pd(OH)₂/C).
-
Place the reaction vessel in a high-pressure hydrogenation apparatus.
-
Pressurize the system with hydrogen gas (typically 50-100 psi, though higher pressures may be needed) and stir vigorously at room temperature or with gentle heating (e.g., 50-70°C) for 24-48 hours.[8]
-
Monitor the reaction for the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., Nitrogen or Argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Self-Validating Purification and Characterization
The crude product is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes. The identity and purity of the final compound, tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, must be confirmed:
-
¹H NMR: Expect to see the disappearance of aromatic protons and the appearance of multiple aliphatic signals in the 1.5-4.0 ppm range, along with a characteristic singlet for the Boc group's nine protons around 1.4-1.5 ppm.
-
Mass Spectrometry (MS): The ESI-MS should show a clear [M+H]⁺ peak corresponding to the calculated molecular weight (227.17).
-
Infrared (IR) Spectroscopy: Look for the disappearance of aromatic C-H stretching and the presence of strong aliphatic C-H stretching below 3000 cm⁻¹, along with a strong carbonyl (C=O) stretch from the Boc group around 1690 cm⁻¹.
Applications in Drug Discovery and Medicinal Chemistry
The primary value of tert-butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate lies in its role as a constrained bicyclic scaffold. Upon removal of the acid-labile Boc group, it provides a diamine core with a well-defined three-dimensional geometry. This rigid framework is highly sought after in drug design to orient pharmacophoric elements in specific vectors, enhancing binding affinity and selectivity for biological targets.
The pyrrolopyridine core is a "privileged scaffold" found in numerous biologically active compounds. For example, derivatives of the aromatic 1H-pyrrolo[3,2-b]pyridine have been investigated as potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a target for cancer therapies.[9] Other related structures, such as pyrrolo[1,2-b]pyridazines and pyrrolo[2,3-b]pyridines, have been developed as inhibitors for Janus kinase (JAK) and phosphodiesterase 4B (PDE4B), respectively.[10][11]
Caption: Use of the scaffold in a typical drug discovery workflow.
The deprotected octahydro-pyrrolo[3,2-b]pyridine core can be functionalized at the secondary amine of the piperidine ring. This allows for the introduction of various side chains and functional groups, enabling chemists to perform Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. While specific data for this exact compound is limited, data from closely related isomers provides a strong basis for safe handling procedures.
| Hazard Category | GHS Statement | Precautionary Measures |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
(Hazard information is based on data for related pyrrolopyridine isomers and should be used as a guideline).[3][5]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place.[12] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[5][6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined, rigid three-dimensional structure, combined with the versatility afforded by the Boc protecting group, makes it an invaluable building block for constructing novel therapeutics. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in the complex landscape of drug discovery.
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